Cas no 87871-09-8 (1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel-)
87871-09-8 structure
Product Name:1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel-
Numero CAS:87871-09-8
MF:C15H24N4O
MW:276.377263069153
CID:723578
PubChem ID:3036121
Update Time:2025-04-19
1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel-
- (2R,3S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)nonan-2-ol
- 9-(2-hydroxy-3-nonyl)-3-deazaadenine
- 3-Deaza-ehna
- 9FRF2ZJ35M
- 4-Amino-1-(2-hydroxy-3-nonyl)-1H-imidazo(4,5-c)pyridine
- 9-(2-HYDROXY-3-NONYL)-3-DEAZAADENINE, ERYTHRO-
- (2R,3S)-3-(4-Amino-1H-imidazo(4,5-c)pyridin-1-yl)-2-nonanol
- Q27272496
- 1H-IMIDAZO(4,5-C)PYRIDINE-1-ETHANOL, 4-AMINO-.BETA.-HEXYL-.ALPHA.-METHYL-, (R*,S*)-
- erythro-9-(2-Hydroxy-3-nonyl)-3-deazaadenine
- HWC-09
- 1H-IMIDAZO(4,5-C)PYRIDINE-1-ETHANOL, 4-AMINO-.BETA.-HEXYL-.ALPHA.-METHYL-, (.ALPHA.R,.BETA.S)-REL-
- 87871-09-8
- UNII-9FRF2ZJ35M
- DTXSID90236674
- 1H-Imidazo(4,5-c)pyridine-1-ethanol, 4-amino-beta-hexyl-alpha-methyl-, (R*,S*)-(+-)-
-
- Inchi: 1S/C15H24N4O/c1-3-4-5-6-7-12(11(2)20)19-10-18-14-13(19)8-9-17-15(14)16/h8-12,20H,3-7H2,1-2H3,(H2,16,17)/t11-,12+/m1/s1
- Chiave InChI: DAWSASDELFSMFB-NEPJUHHUSA-N
- Sorrisi: O[C@H](C)[C@H](CCCCCC)N1C=NC2C(N)=NC=CC1=2
Proprietà calcolate
- Massa esatta: 276.195011
- Massa monoisotopica: 276.195011
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 7
- Complessità: 289
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 1.2
- Punto di ebollizione: 477.3°C at 760 mmHg
- Punto di infiammabilità: 242.5°C
- Indice di rifrazione: 1.604
1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel- Letteratura correlata
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
87871-09-8 (1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso